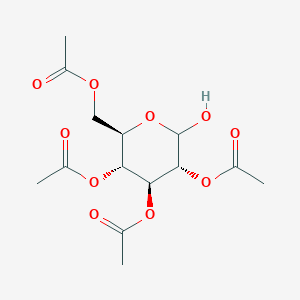

2,3,4,6-Tetra-O-acetyl-D-glucopyranose

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RQICVUQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3,4,6 Tetra O Acetyl D Glucopyranose

Classical and Modern Synthetic Routes to 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

The synthesis of this compound is not typically achieved by direct partial acetylation of glucose due to the difficulty in selectively acetylating only four of the five hydroxyl groups. Instead, multi-step strategies involving peracetylation followed by selective deacetylation are commonly employed.

Peracetylation Strategies from D-Glucose

The initial and most fundamental step towards obtaining the title compound is the complete acetylation (peracetylation) of D-glucose to form α,β-D-glucose pentaacetate. doubtnut.comtardigrade.in This reaction involves treating D-glucose, which has five hydroxyl groups, with an excess of an acetylating agent, most commonly acetic anhydride (B1165640). tardigrade.invaia.com The reaction is typically facilitated by a catalyst.

Historically, weak bases like pyridine (B92270) or sodium acetate (B1210297) have been used as catalysts. doubtnut.comgoogle.com When D-glucose is treated with excess acetic anhydride in the presence of pyridine, all hydroxyl groups, including the anomeric one, are converted to ester groups. doubtnut.com Similarly, heating D-glucose with acetic anhydride and sodium acetate under reflux yields pentaacetyl-β-D-glucopyranose. google.com The acetylation of glucose with acetic anhydride is a confirmation of the presence of five -OH groups in the glucose molecule. tardigrade.invedantu.com

Modern methods have introduced a variety of catalysts to improve efficiency and reaction conditions. These peracetylation reactions are a prerequisite for the selective deacylation to obtain the desired tetra-acetylated product.

Selective Deacylation Approaches

The key transformation to produce this compound is the selective removal of the acetyl group from the anomeric C1 position of D-glucose pentaacetate. This deacetylation must be carefully controlled to avoid removing the other four protecting acetyl groups.

Research has shown that Lewis acids are particularly effective for this purpose. mdpi.comnih.gov When β-D-glucose pentaacetate is heated with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), the anomeric acetyl group is selectively cleaved. mdpi.comnih.gov This reaction can be performed either in a solvent like diethyl ether or under solvent-free conditions. mdpi.comnih.gov Interestingly, these deacetylation reactions, whether starting from the α- or β-anomer of glucose pentaacetate, predominantly yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.comnih.gov This outcome is attributed to the anomeric effect, which stabilizes the α-anomer. nih.gov The mechanism is proposed to involve the formation of an oxonium intermediate, which is then attacked by a water molecule to form the final product. nih.gov

Conversion from other Glucose Derivatives

Besides the primary route from D-glucose via its pentaacetate, this compound can be synthesized from other glucose derivatives. One such method involves the dealkylation of acylated methyl α-D-glucosides. For instance, subjecting 2,3,4,6-tetra-O-acetyl methyl α-D-glucopyranoside to conditions similar to the selective deacetylation of the pentaacetate also yields the target compound. mdpi.comnih.gov

Another significant pathway involves the transformation of 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose into 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. bas.bg This brominated sugar is a highly reactive and crucial intermediate in carbohydrate synthesis. bas.bg While not a direct synthesis of the title compound (which has a C1-OH group), the glycosyl bromide can be readily hydrolyzed to give this compound, making this a viable, albeit indirect, conversion route.

Catalysis in Synthesis (e.g., Lewis Acid, Bismuth Nitrate (B79036), Zinc Chloride)

Catalysis is integral to the synthesis of this compound and its precursors. A range of catalysts are employed for both the initial peracetylation of glucose and the subsequent selective deacetylation of the resulting pentaacetate.

Lewis Acids:

Zinc Chloride (ZnCl₂): This versatile Lewis acid is used in several contexts. It catalyzes the peracetylation of D-glucono-δ-lactone with acetic anhydride. orgsyn.org More importantly, it is effective in the selective deacetylation of D-glucose pentaacetate to yield 2,3,4,6-tetra-O-acetyl-α-D-glucose. mdpi.com It also facilitates glycosylation reactions of the resulting tetra-acetate. acs.org

Aluminum Chloride (AlCl₃): Similar to ZnCl₂, AlCl₃ is used to catalyze the selective removal of the anomeric acetyl group from glucose pentaacetate. mdpi.comnih.gov Direct heating of β-D-glucose pentaacetate with AlCl₃ at elevated temperatures (e.g., 110 °C) produces 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.comnih.gov

Other Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) and Indium(III) triflate (In(OTf)₃) are also reported as effective catalysts in related carbohydrate acetylations. mdpi.comnih.gov

Bismuth Nitrate: Bismuth nitrate pentahydrate has been demonstrated as an efficient catalyst for the peracetylation of glucose. utrgv.edu This method allows the reaction of glucose with acetic anhydride to proceed smoothly, often under solvent-free conditions, to yield glucose peracetate. utrgv.edu The Lewis acidity of the bismuth salt is thought to promote the reaction by coordinating with acetic anhydride. utrgv.edu

The table below summarizes the application of various catalysts in the synthesis of glucose peracetate, the key precursor.

| Catalyst | Reaction Type | Substrate | Product | Key Findings/Conditions | Reference |

|---|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Selective Deacetylation | β-D-glucose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | Reaction at 110 °C, can be solvent-free. | mdpi.com, nih.gov |

| Zinc Chloride (ZnCl₂) | Selective Deacetylation | β-D-glucose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-D-glucose | Effective Lewis acid for anomeric deacetylation. | mdpi.com |

| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Peracetylation | D-Glucose | β-D-glucose pentaacetate | Solventless conditions, 60 °C for 2h. | utrgv.edu |

| Indium(III) Triflate (In(OTf)₃) | Peracetylation | D-Glucose | α,β-D-glucose pentaacetate | Solvent-free (neat Ac₂O), 0 °C to RT. High yielding. | nih.gov |

| Sodium Acetate (NaOAc) | Peracetylation | D-Glucose | Pentaacetyl-β-D-glucopyranose | Classical method with acetic anhydride under reflux. | google.com |

| Pyridine | Peracetylation | D-Glucose | α,β-D-glucose pentaacetate | Classical method, excess acetic anhydride at 25 °C. | doubtnut.com, researchgate.net |

Solvent-Free and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. A key approach has been the reduction or elimination of volatile organic solvents.

Several methods for preparing the precursor, D-glucose pentaacetate, align with these principles. The use of bismuth nitrate utrgv.edu or Indium(III) triflate nih.gov as catalysts allows for the peracetylation of glucose in neat acetic anhydride, eliminating the need for additional solvents like pyridine.

Furthermore, the selective deacetylation of D-glucose pentaacetate to this compound can also be performed under solvent-free conditions. mdpi.comnih.gov This is achieved by heating the solid glucose pentaacetate directly with a Lewis acid catalyst like AlCl₃, which results in a melt-phase reaction that yields the desired product upon cooling and purification. mdpi.comnih.gov These protocols reduce chemical waste and simplify the workup procedures, offering a more sustainable approach to synthesizing this important carbohydrate intermediate.

Derivatization Strategies and Functional Group Interconversions

The primary utility of this compound lies in the reactivity of its single free anomeric hydroxyl group. This functional group serves as a handle for a wide array of chemical modifications, making the compound a versatile starting material for glycosylation reactions and the synthesis of various glucose-containing structures.

A cornerstone derivatization is its conversion into glycosyl halides, particularly 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose). bas.bgchemicalbook.com This transformation is typically accomplished by reacting the pentaacetylated precursor with agents like phosphorus tribromide or hydrogen bromide. bas.bg The resulting glycosyl bromide is a powerful glycosyl donor, widely used to form glycosidic bonds with alcohols, phenols, and other nucleophiles to synthesize O-glycosides, N-glycosides, and S-glycosides. bas.bgchemicalbook.com

Other important functional group interconversions include:

Glycosyl Azides: The glycosyl bromide can undergo stereospecific displacement with an azide (B81097) anion (e.g., sodium azide) to form 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide . researchgate.net These glycosyl azides are stable intermediates that serve as precursors for synthesizing glycosylamines and N-linked glycopeptides. researchgate.net

Thioglycosides: The compound can be converted to thio-analogs like 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose . glycon-biochem.eu Thioglycosides are valuable glycosyl donors in modern carbohydrate synthesis due to their stability and tunable reactivity.

O-Glycosides: Direct reaction of this compound's precursor, β-D-glucose pentaacetate, with alcohols like allyl alcohol in the presence of a Lewis acid (ZnCl₂) can yield specific O-glycosides, such as 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside . acs.orgresearchgate.net

The table below highlights some key derivatives and their synthetic precursors.

| Derivative Name | Precursor | Typical Reagent(s) | Significance | Reference |

|---|---|---|---|---|

| 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide | 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose | PBr₃ or HBr | Key intermediate for glycosylation reactions. | bas.bg, chemicalbook.com |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide | 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide | Sodium Azide (NaN₃) | Precursor for glycosylamines and N-glycans. | researchgate.net |

| 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside | β-D-glucose pentaacetate | Allyl alcohol, ZnCl₂ | A specific O-glycoside; useful building block. | acs.org, researchgate.net |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Corresponding glycosylamine | Thiophosgene or equivalent | Chiral derivatizing agent for amino acids. | sigmaaldrich.com |

Formation of Glycosyl Halides (e.g., Bromides, Fluorides)

Glycosyl halides are pivotal intermediates in glycosylation reactions, enabling the formation of glycosidic bonds. The conversion of this compound to these reactive species is a fundamental process in carbohydrate synthesis.

Glycosyl Bromides: A common and effective method for synthesizing 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide involves the reaction of the fully acetylated glucose precursor, β-D-glucose pentaacetate, with a brominating agent. One established procedure utilizes phosphorus tribromide generated in situ from red phosphorus and bromine in glacial acetic acid. nsf.gov This reaction, when conducted at room temperature for an optimal duration of 3 hours, can yield the desired α-bromide in high yields, reportedly around 83.5%. nsf.govbas.bg The resulting acetobromoglucose is a crucial building block for synthesizing various sugar derivatives and glycoconjugates. nsf.govsigmaaldrich.com

Glycosyl Fluorides: Glycosyl fluorides are also valuable glycosyl donors. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride (B91410) and its β-anomer are key intermediates. nih.govnih.govcdnsciencepub.com The synthesis of these compounds can be achieved from acetylated glucose precursors using appropriate fluorinating agents. For instance, reacting the acetylated product with a reagent like stannous fluoride can replace the anomeric hydroxyl group with fluorine. mdpi.com

Glycosyl Chlorides: The corresponding glycosyl chloride, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl chloride, can be synthesized from D-glucose and acetyl chloride, often with the aid of an acid catalyst like sulfuric acid.

| Product | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide | 1,2,3,4,6-Penta-O-acetyl-(α,β)-D-glucopyranose | Phosphorus tribromide | 83.5% | nsf.govbas.bg |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride | D-glucose | Acetyl chloride, Sulfuric acid | Not specified | |

| 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranosyl fluoride | Acetylated glucopyranose | Stannous fluoride | Not specified | mdpi.com |

Synthesis of Glycosyl Azides

Glycosyl azides are versatile precursors for the synthesis of N-glycosides, glycotriazoles, and various amino sugar derivatives. The synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide is a well-established transformation.

A common method involves the stereospecific SN2 displacement of the bromide from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) using an azide salt, such as sodium azide. This reaction typically proceeds with an inversion of configuration at the anomeric center, leading to the β-azide. Another synthetic route employs azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) starting from the corresponding 1-O-acetyl derivative. The β-stereochemistry of the glycosyl azide precursor is generally retained in subsequent reactions, such as 1,3-dipolar cycloadditions.

| Product | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Azide anion (e.g., NaN₃) | Stereospecific SN2 conversion | |

| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide | 1-O-acetyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranose | Azidotrimethylsilane (TMSN₃), SnCl₄ | Lewis acid-catalyzed reaction |

Preparation of Thio- and Isothiocyanato Derivatives

Thio- and isothiocyanato-functionalized sugars are important for various applications, including the synthesis of thioglycosides and as chiral derivatizing agents.

Thioglycosides: 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose can be prepared from the corresponding acetylated glucose derivative. These thiols are valuable intermediates for creating thioglycosidic linkages, which are often more stable to enzymatic cleavage than their O-glycoside counterparts.

Isothiocyanates: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is a well-known chiral derivatization reagent. It is particularly useful for the resolution of enantiomeric amino acids via high-performance liquid chromatography (HPLC) after forming diastereomeric thiourea (B124793) derivatives.

| Compound Name | CAS Number | Application | Reference |

|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | 19879-84-6 | Intermediate for thioglycoside synthesis | |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | 14152-97-7 | Chiral derivatization reagent for amino acids |

Conversion to Glycosyl Nitrates

Glycosyl nitrates are emerging as valuable intermediates in carbohydrate synthesis, serving as precursors for other functional groups and as glycosyl donors themselves. nsf.gov

The synthesis of acetylated glucosyl nitrates can be achieved by reacting a glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, with silver nitrate (AgNO₃) in a solvent like acetonitrile (B52724). nsf.gov This reaction proceeds via displacement of the anomeric halide with the nitrate group. Research has also unexpectedly revealed that glycosyl nitrates are intermediates in the ceric ammonium (B1175870) nitrate (CAN)-mediated synthesis of 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nsf.gov This improved mechanistic understanding has led to more versatile synthetic routes to valuable building blocks that are selectively deprotected at the C-2 position. nsf.gov

Formation of Acetamidodeoxy Derivatives

Acetamidodeoxy sugars are fundamental components of many important glycans and glycoconjugates. The introduction of an acetamido group at the C-2 position is a key transformation.

Starting from D-glucosamine, the amino group can be protected, for instance, by forming a Schiff base, prior to acetylation of the hydroxyl groups to yield a tetraacetyl derivative. bas.bg A more direct precursor is 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-β-D-glucopyranose, which has been utilized as a glycosyl donor in oligosaccharide synthesis. The N-chloroacetyl group in the resulting disaccharide products can be readily converted to the desired N-acetyl group by reduction with zinc in acetic acid. Furthermore, an improved synthesis of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-β-D-glucopyranose has been reported, highlighting the importance of this class of derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases of amino sugars are useful intermediates, often for the temporary protection of the amino group during other transformations, such as acetylation.

The synthesis of Schiff bases from 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose has been reported. bas.bg While some aldehydes like salicylaldehyde (B1680747) and anisaldehyde can react directly with glucosamine (B1671600), others, such as benzaldehyde, require the glucosamine to be first converted to its tetraacetyl derivative. bas.bg The amino group is often protected by forming a Schiff base before the acetylation step to prevent N-acetylation. The resulting tetra-acetylated Schiff bases can then be used to synthesize other Schiff base derivatives with various aldehydes like benzaldehyde, 5-bromo-salicylaldehyde, vanillin, and veratraldehyde. bas.bg

Modification at C-1 (Anomeric Position)

The anomeric carbon (C-1) is the most reactive site for modifications on the this compound scaffold. The transformations discussed in the preceding sections, such as the formation of glycosyl halides, azides, and thio-derivatives, all represent modifications at this position.

Another significant modification is the deacylation of the anomeric acetyl group from β-D-glucose pentaacetate to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. This selective deacetylation can be achieved using a Lewis acid like aluminum chloride (AlCl₃). Furthermore, the anomeric position can be functionalized to create other types of glycosyl donors. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate (B1259523) is another important glycosyl donor synthesized from the corresponding 1-hydroxy precursor. These modifications at C-1 are fundamental to the field of glycosylation, enabling the construction of complex oligosaccharides and glycoconjugates.

| Compound Name |

|---|

| This compound |

| 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide |

| β-D-glucose pentaacetate |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide |

| Azidotrimethylsilane |

| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate |

| 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose |

| 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose |

| 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-β-D-glucopyranose |

| 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-β-D-glucopyranose |

| Salicylaldehyde |

| Anisaldehyde |

| Benzaldehyde |

| 5-bromo-salicylaldehyde |

| Vanillin |

| Veratraldehyde |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate |

Selective Deacetylation for Further Functionalization

The selective removal of one or more acetyl protecting groups from this compound is a critical transformation in carbohydrate chemistry. This process yields partially protected pyranose derivatives with free hydroxyl groups at specific positions, which serve as versatile building blocks for the synthesis of complex oligosaccharides and glycoconjugates. The regioselectivity of the deacetylation can be controlled through various chemical and enzymatic methodologies, allowing for targeted functionalization of the glucose scaffold.

The differential reactivity of the four acetyl groups in this compound allows for regioselective removal. The anomeric acetyl group at C-1 is often the most labile due to its unique electronic environment. The primary acetyl group at C-6 is also a common target for selective removal, particularly through enzymatic methods, due to its steric accessibility compared to the secondary acetyl groups at C-2, C-3, and C-4.

Chemical Methods for Selective Deacetylation

Various chemical reagents and conditions have been developed to achieve regioselective deacetylation, with a significant focus on the anomeric C-1 position.

Deacetylation at the Anomeric (C-1) Position:

The selective removal of the anomeric acetyl group is frequently desired to prepare glycosyl donors or to introduce modifications at the reducing end of the sugar. Several mild and efficient methods have been reported. For instance, the use of ammonium acetate in dimethylformamide (DMF) or a mixture of tetrahydrofuran (B95107) and methanol (B129727) provides a facile route to 1-hydroxy-2,3,4,6-tetra-O-acetyl-D-glucopyranose. eurekaselect.com Another effective method employs magnesium oxide (MgO) in methanol, which acts as a mild, inexpensive, and environmentally benign catalyst for anomeric deacylation under neutral conditions. urmia.ac.ir This method is advantageous as it does not require anhydrous conditions. urmia.ac.ir

Lewis acids have also been utilized for this transformation. A study demonstrated that the reaction of β-D-glucose pentaacetate with aluminum chloride (AlCl₃) in diethyl ether at 110°C resulted in the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose in good yield. nih.gov The preference for the α-anomer is attributed to the anomeric effect under the reaction conditions. nih.gov Other reagents, such as ethylenediamine (B42938) in the presence of acetic acid, have also been shown to be effective for selective anomeric deacetylation, offering the benefit of slower reaction rates which allows for easier control and enhanced selectivity. researchgate.net

Table 1: Chemical Methods for Selective C-1 Deacetylation of Per-O-acetylated Glucose

| Reagent/Catalyst | Solvent | Temperature | Time | Yield | Product | Reference |

|---|---|---|---|---|---|---|

| Ammonium Acetate | DMF | Room Temp. | N/A | High | This compound | eurekaselect.com |

| MgO (1 mmol) | Methanol (15 mL) | 40°C | N/A | Good | This compound | urmia.ac.ir |

| AlCl₃ (1.0 equiv.) | Diethyl Ether | 110°C | 4.5 h | 63.4% | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | nih.gov |

| Ethylenediamine / Acetic Acid | N/A | N/A | N/A | N/A | This compound | researchgate.net |

N/A: Data not available in the cited source.

Enzymatic Methods for Regioselective Deacetylation

Enzymatic catalysis offers a powerful and highly selective alternative to chemical methods for the deprotection of acetylated carbohydrates. Lipases, in particular, have been extensively studied for their ability to catalyze regioselective hydrolysis of acetyl groups under mild, aqueous conditions.

Deacetylation at the C-6 and C-4 Positions:

The primary hydroxyl group at the C-6 position is often the preferred site for enzymatic deacetylation due to reduced steric hindrance. Lipases from Candida species have shown remarkable regioselectivity. For example, lipases from Candida cylindracea (CCL) adsorbed on an octyl-agarose (B13739342) support can selectively deacetylate penta-O-acetyl-α-D-glucopyranose. nih.gov The selectivity of this enzymatic hydrolysis is pH-dependent; under acidic conditions, deacetylation occurs preferentially at the C-6 position, while neutral pH conditions favor deacetylation at the C-4 position. nih.gov This pH-controlled selectivity provides a convenient one-step synthesis of either 1,2,3,4-tetra-O-acetyl-α-D-glucopyranose or 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose. nih.govsigmaaldrich.com

In another study, a nanobiohybrid catalyst utilizing lipase (B570770) from Candida rugosa (CRL) demonstrated excellent selectivity for monodeprotection at the C-6 position of peracetylated glucose, achieving a yield of over 99% after 96 hours in an aqueous solution at room temperature. researchgate.net

Table 2: Enzymatic Methods for Regioselective Deacetylation of Per-O-acetylated Glucose

| Enzyme | Support/System | pH | Position Selectivity | Yield | Product | Reference |

|---|---|---|---|---|---|---|

| Candida cylindracea Lipase (CCL) | Octyl-agarose | Acidic | C-6 | N/A | 1,2,3,4-Tetra-O-acetyl-α-D-glucopyranose | nih.gov |

| Candida cylindracea Lipase (CCL) | Octyl-agarose | Neutral | C-4 | N/A | 1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose | nih.gov |

| Candida rugosa Lipase (CRL) | Graphene-nanometal hybrid | N/A | C-6 | >99% | 1,2,3,4-Tetra-O-acetyl-D-glucopyranose | researchgate.net |

N/A: Data not available in the cited source.

These selective deacetylation methodologies underscore the chemical versatility of this compound, enabling its transformation into a wide array of valuable intermediates for synthetic carbohydrate chemistry.

Mechanistic Insights and Reaction Pathway Elucidation

Intermediate Species in Reaction Mechanisms

The transient species formed during a glycosylation reaction are central to understanding its mechanism and predicting its outcome.

The oxocarbenium ion is a key intermediate in glycosylation reactions that follow a dissociative (SN1-like) pathway. nih.gov It is formed when the leaving group at the anomeric carbon departs, leaving a positive charge that is stabilized by resonance with the adjacent ring oxygen atom. Attempts to generate an oxocarbenium ion from per-O-acetyl glucopyranose, however, are complicated by the neighboring group participation of the C-2 acetyl group, which leads to the formation of the more stable bridged dioxalenium ion instead. nih.gov In cases where neighboring group participation is suppressed (e.g., with a non-participating group at C-2), the transient oxocarbenium ion can be formed and subsequently trapped by a nucleophile. nih.gov The conformation and stability of this ion are critical in determining the stereoselectivity of the glycosylation. acs.org

Recent research has uncovered the role of glycosyl nitrates as reactive intermediates in certain synthetic routes. In an attempt to synthesize 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose, it was discovered that the reaction unexpectedly proceeds through the intermediacy of glycosyl nitrates. nih.govnih.gov Specifically, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl nitrate (B79036) was identified as an intermediate species. nih.gov This nitrate can be prepared from the corresponding glycosyl bromide by treatment with silver nitrate (AgNO₃). nih.gov The subsequent hydrolysis of this glycosyl nitrate intermediate in aqueous acetonitrile (B52724) yields the desired 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.gov While glycosyl nitrates of 2-aminosugars have been studied more extensively, their role as intermediates with neutral, per-oxygenated sugars like acetylated glucose is a more recent finding and remains a developing area of synthetic utility. nih.gov

Rearrangement Mechanisms (e.g., Acetyl O→N Migration, S→O and S→N Migrations)

Acetyl group migrations are common intramolecular rearrangements in carbohydrate chemistry, often catalyzed by acid or base. These migrations typically proceed through cyclic intermediates.

Acetyl O→N Migration: The migration of an acetyl group from an oxygen atom to a nitrogen atom is a significant reaction, particularly in the synthesis of N-glycosides and related compounds. In the context of derivatives of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine, an O→N acetyl migration can occur. This process is generally understood to proceed via a cyclic intermediate. The mechanism is often facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. The nitrogen then attacks the carbonyl carbon of a neighboring acetyl group, typically at the C2 position, to form a five- or six-membered cyclic orthoamide-like intermediate. Subsequent ring-opening can lead to the transfer of the acetyl group to the nitrogen atom. Lewis acids can also promote this type of rearrangement, likely by activating the acetyl group towards nucleophilic attack. abo.fi While the general principle is established, specific mechanistic studies detailing the intermediates and transition states for the O→N acetyl migration in 2,3,4,6-tetra-O-acetyl-D-glucopyranosylamine are not extensively documented in the reviewed literature.

S→O and S→N Migrations: The migration of an acetyl group from a sulfur atom to an oxygen or nitrogen atom is also a known process in carbohydrate chemistry.

S→O Acetyl Migration: In thioglycoside derivatives, an acetyl group can migrate from the anomeric sulfur to a hydroxyl group. This rearrangement is often observed during the synthesis and manipulation of thioglycosides and can be influenced by the reaction conditions. The mechanism is thought to involve the formation of a cyclic thio-orthoester intermediate. For instance, the migration of an acetyl group from a sulfur atom to a neighboring hydroxyl group has been reported to be preceded by the deacetylation of the thioacetate (B1230152) under basic conditions to generate a more nucleophilic thiol group. researchgate.net

S→N Acetyl Migration: In glycosyl thiourea (B124793) derivatives, the migration of an acetyl group from an oxygen atom of the sugar backbone to one of the nitrogen atoms of the thiourea moiety can be envisaged. This S→N migration in S-acetylmercaptoethylamine has been shown to be dependent on pH, exhibiting general base catalysis at higher pH. A detailed mechanism involving dehydration to form a methylthiazoline has been proposed. researchgate.net The synthesis of N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas has been reported, but the potential for subsequent S→N acetyl migration was not the focus of these studies. researchgate.net

Detailed mechanistic investigations, including the isolation or spectroscopic observation of intermediates for these specific migrations in derivatives of this compound, remain an area for further research.

Kinetic and Thermodynamic Studies of Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are essential for understanding reaction feasibility, rates, and equilibria.

Kinetic Studies:

Kinetic data for the transformations of this compound are not extensively available in the public domain. However, studies on related systems provide valuable insights. For instance, the kinetics of acetyl group migration have been investigated in mannan (B1593421) and glucan trisaccharide model compounds. nih.gov In these systems, the rate of acetyl migration is significantly influenced by pH, with the rate being linearly dependent on the hydroxide (B78521) ion concentration between pH 7 and 8. nih.gov The migration between adjacent O2 and O3 positions is significantly faster than other migrations. nih.gov For example, in a mannan trisaccharide model, the migration between the O2 and O3 positions was found to be approximately 1000 times faster than other migrations. nih.gov

| Migration | Rate Constant (h⁻¹) |

|---|---|

| O2 ↔ O3 | ~10³ faster than other migrations |

| O2 → O6 (inter-residue) | Slow |

It is important to note that these are findings from a related system, and specific kinetic parameters for this compound would require dedicated experimental studies.

Thermodynamic Studies:

Thermodynamic data provides information on the relative stability of isomers and the position of equilibrium in reversible reactions. Computational studies have been employed to determine the thermodynamic parameters for the anomers of this compound.

A theoretical study using density functional theory (B3LYP/6-31G*) calculated the gas-phase free energies of the α and β anomers. The results indicated that the α-anomer is more stable than the β-anomer by approximately 2.7 kcal/mol in the gas phase. abo.fi This preference is attributed to the anomeric effect. abo.fi However, in a polar solvent like DMSO, the order of stability is reversed due to the higher polarity and greater solvation energy of the β-anomer. abo.fi

| Parameter | α-Anomer | β-Anomer | Difference (α - β) |

|---|---|---|---|

| Gas Phase Free Energy (a.u.) | -1297.5072 | -1297.5029 | -0.0043 a.u. (~ -2.7 kcal/mol) |

| Dipole Moment (Debye) | - | 4.49 | - |

These theoretical findings are consistent with experimental observations where the deacetylation of both α- and β-D-glucose pentaacetate under certain conditions yields the thermodynamically favored 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. abo.fi

Applications in Complex Carbohydrate and Glycoconjugate Synthesis

As a Glycosyl Donor in Oligosaccharide Synthesis

The construction of oligosaccharides—complex carbohydrates composed of multiple monosaccharide units—relies on the sequential coupling of glycosyl donors and acceptors. Derivatives of 2,3,4,6-tetra-O-acetyl-D-glucopyranose, such as 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, are important intermediates for these syntheses. bas.bg The acetyl groups at positions C-2, C-3, C-4, and C-6 protect the hydroxyl functions, allowing the anomeric position (C-1) to be selectively activated for glycosylation.

The formation of disaccharides and larger oligosaccharides is a cornerstone of glycochemistry. In one synthetic approach to a non-reducing disaccharide, 2,3,4,6-tetra-O-acetyl-β-D-glucose was utilized as the glycosyl acceptor (the "alcohol" component), reacting with an activated D-glucal triacetate donor to form the disaccharide linkage. cdnsciencepub.com More commonly, the tetra-acetylated glucose is converted into a glycosyl donor for reaction with a partially protected monosaccharide acceptor. For instance, the enzymatic synthesis of hetero-disaccharides like 4-O-beta-D-glucopyranosyl-D-mannose has been achieved using cellobiose (B7769950) phosphorylase, which couples an activated glucose donor (α-D-glucose-1-phosphate) with a mannose acceptor. nih.gov Chemical methods often employ armed-disarmed strategies, where an "armed" (activated) donor reacts with a "disarmed" (deactivated) acceptor without the risk of self-condensation. dtu.dk

This compound derivatives are frequently used to glycosylate alcohols and phenols, a key step in the synthesis of many biologically active molecules and materials. The glycosylation of primary alcohols can be achieved selectively using various promoters. nih.gov Phenolic glycosylation is particularly significant for creating aryl glycosides. The reaction of phenols with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride (B91410), catalyzed by boron trifluoride etherate (BF₃·OEt₂), provides a useful route to aryl α-D-glucopyranosides. rsc.orgscilit.com A highly efficient method for the O-glycosylation of phenols, including complex molecules like unprotected tyrosine, uses glycosyl fluoride donors in an aqueous solution promoted by calcium hydroxide (B78521) (Ca(OH)₂). nih.gov This method demonstrates high functional group tolerance, allowing for the glycosylation of phenols bearing amine, alcohol, and ketone functionalities. nih.gov

Table 1: Examples of Alcohol and Phenol Glycosylation

| Glycosyl Donor (or Precursor) | Acceptor | Catalyst/Promoter | Product Type | Reference |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride | Phenols | BF₃·OEt₂ | Aryl α-D-glucopyranoside | rsc.org |

| Penta-O-acetyl-β-D-glucopyranose | p-Cresol (B1678582) | BF₃·OEt₂ | 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | researchgate.net |

| α-D-Glucosyl fluoride | Substituted Phenols | Ca(OH)₂ | Aryl β-D-glucoside | nih.gov |

| Thioglucosaminide derivative | Primary Alcohols | NIS/HBF₄-SiO₂ | Alkyl glycoside | nih.gov |

Controlling the stereochemistry at the anomeric center to form either an α- or β-glycosidic linkage is a central challenge in carbohydrate synthesis. The acetyl group at the C-2 position of the glucosyl donor plays a critical role in this process through "neighboring group participation". When a glycosyl donor with a C-2 acetyl group is activated, the acetyl carbonyl oxygen can attack the anomeric center from the back face, forming a cyclic oxonium ion intermediate. The glycosyl acceptor then attacks from the opposite face, leading exclusively to the 1,2-trans product, which for glucose is the β-glycoside. frontiersin.orgnih.govjst.go.jp

Achieving the 1,2-cis (α-glycoside) linkage requires circumventing this participation. Strategies to achieve α-selectivity include:

Using non-participating protecting groups at the C-2 position.

Employing specific promoter systems. For example, the glycosylation of phenols with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride in the presence of BF₃·OEt₂ predominantly yields the α-anomer. rsc.orgscilit.com

Adding modulatory reagents. The use of dimethylformamide (DMF) as an additive in the condensation of thioglycoside donors has been shown to favor the formation of α-linkages. nih.gov

Changing the catalyst system. In the glycosylation of phenols with a glucopyranosyl fluoride donor, switching the promoter from BF₃·OEt₂ to an amine base like 1,1,3,3-tetramethylguanidine (B143053) resulted in enhanced β-selectivity. rsc.orgscilit.com

Table 2: Comparison of Stereoselective Glycosylation Strategies

| Desired Stereochemistry | Strategy | Mechanism/Principle | Example Condition | Reference |

| β-Glycoside | Neighboring Group Participation | The C-2 acetyl group forms a cyclic intermediate, directing attack to the β-face. | Standard activation of an acetylated glucosyl donor. | frontiersin.org, nih.gov |

| β-Glycoside | Base Promotion | Using an amine base with a glycosyl fluoride donor. | 1,1,3,3-tetramethylguanidine | rsc.org, scilit.com |

| α-Glycoside | Lewis Acid Promotion | Using a specific Lewis acid that favors an Sₙ1-like mechanism or direct displacement. | BF₃·OEt₂ with a glycosyl fluoride donor. | rsc.org, scilit.com |

| α-Glycoside | Additive Control | Using additives that modulate the reactivity and stereochemical outcome. | NIS/TMSOTf with DMF as an additive for thioglycoside donors. | nih.gov |

When a glycosyl acceptor possesses multiple free hydroxyl groups of similar reactivity, achieving glycosylation at a single, specific position (regioselectivity) is essential. This can be accomplished by using directing groups or by exploiting the inherent reactivity differences of the hydroxyl groups. For example, the use of dibutyltin (B87310) oxide as a directing agent has enabled the regioselective glycosylation at the primary C-6 position in unprotected hexopyranosides to form 1,6-linked disaccharides. dtu.dk In reactions with acceptors that have varying hydroxyl group environments, such as a glucopyranosyl 4,6-diol, glycosylation often occurs regioselectively at the more reactive primary 6-OH group. frontiersin.orgnih.gov Similarly, reactions with acceptors containing 3,4-diols or 2,3,4-triols have been shown to proceed with a regioselective preference for the C-3 or C-4 hydroxyl groups, depending on the specific donor and reaction conditions. frontiersin.orgnih.gov

Synthesis of Glycoconjugates and Modified Biomolecules

Glycoconjugates are molecules where a carbohydrate is attached to a non-carbohydrate moiety, such as a lipid, protein, or small organic molecule. The synthesis of these structures is vital for studying their biological functions.

Aryl glycosides, where a sugar is linked to a phenolic compound, are an important class of glycoconjugates found in nature and used in various applications. The synthesis of aryl O-glycosides is a common application for this compound derivatives. A practical, four-step synthesis of gastrodin, a natural aryl glycoside, was developed using penta-O-acetyl-β-D-glucopyranose as the glycosyl donor and p-cresol as the acceptor in a reaction catalyzed by BF₃·Et₂O. researchgate.net This reaction yielded 4-methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, which was further modified to produce the final product. researchgate.net Another novel synthesis involves the reaction between 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride and various phenols, which can be directed to produce either the α- or β-aryl glucoside depending on the catalyst used. rsc.orgscilit.com These methods provide access to a wide range of aryl glycosides, which are valuable for biological studies and as synthetic intermediates. mdpi.com

Synthesis of Amino-Deoxy Oligosaccharides and Derivatives

The protected and activated nature of this compound and its close derivatives makes them crucial starting materials for the synthesis of amino-deoxy sugars, which are key components of many biologically active molecules, including antibiotics and glycosaminoglycans. The synthesis often involves the conversion of the parent glucose molecule into a glucosamine (B1671600) derivative, which is then incorporated into larger structures.

A common strategy involves creating an azide (B81097) at the C-2 position, which can later be reduced to an amine. For instance, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose is a key intermediate synthesized from D-mannose. acs.org This azido (B1232118) derivative serves as a precursor for creating amino sugars. Another important derivative is 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride, a stable, commercially available starting material for various synthetic pathways. nih.govnih.gov Furthermore, to control reactivity and direct glycosylation, the amino group can be protected, for example, as a phthalimide. 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose is widely used as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. youtube.com These acetylated amino-sugar precursors are essential for building oligosaccharide chains found in numerous natural products and therapeutic agents. dcu.ie

Incorporation into Drug Candidates and Bioactive Agents

The compound this compound is a significant raw material and intermediate in the development of pharmaceuticals and other bioactive agents. thermofisher.comoriprobe.com Its acetyl groups offer temporary protection of the hydroxyl groups, allowing for selective chemical modifications at the anomeric carbon. This controlled reactivity is essential for incorporating the glucose moiety into more complex molecules. The modification of drugs with a sugar unit can improve properties such as polarity, solubility, and bioavailability, while potentially reducing toxicity. mdpi.com

Formation of Thioether and Thiourea (B124793) Derivatives

The reactivity of acetylated glucose derivatives extends to the synthesis of sulfur-containing compounds like thioethers and thioureas, which exhibit a range of biological activities. A key intermediate for these syntheses is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. This compound readily reacts with various amino compounds in nucleophilic addition reactions to form glycosyl thiourea derivatives. thermofisher.com

Microwave-assisted synthesis has been shown to be an efficient method for producing these derivatives in high yields. thermofisher.comrsc.org For instance, a series of 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-(4-arylthiazol-2-yl) thioureas were synthesized by reacting the corresponding aminothiazoles with the glucopyranosyl isothiocyanate. rsc.org Similarly, N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(benzothiazole-2'-yl)thioureas and N'-(4',6'-diarylpyrimidin-2'-yl)thioureas have been prepared, with some compounds showing potential antimicrobial activity. thermofisher.combiointerfaceresearch.com

Beyond thioureas, thioglycosides (sulfur analogues of glycosides) are also important derivatives. 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose is a key precursor for these compounds. nih.govnih.gov Thioglycosides are valuable because they are more stable than O-glycosides towards chemical and enzymatic hydrolysis and serve as effective glycosyl donors in the synthesis of complex carbohydrates. nih.gov

Table 1: Examples of Synthesized Thiourea Derivatives

| Derivative Class | Starting Materials | Synthesis Method | Reference |

|---|---|---|---|

| 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-3-(4-arylthiazol-2-yl) thioureas | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, 2-amino-4-arylthiazoles | Microwave-assisted addition | rsc.org |

| N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N'-(benzothiazole-2'-yl)thioureas | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, 2-aminobenzothiazoles | Microwave-assisted addition | thermofisher.com |

| N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas | Per-O-acetylated glucopyranosyl isothiocyanate, 2-amino-4,6-diarylpyrimidines | Microwave-assisted coupling | biointerfaceresearch.com |

| 1-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-thioureidothiourea | 2,3,4,6-tetra-O-acetyl-glucopyranosyl isothiocyanate, thiosemicarbazide | Refluxing | nih.gov |

Precursors for Glycosidase Inhibitors and Glycomimetics

Glycosidase inhibitors are compounds that interfere with the action of glycosidase enzymes, which are involved in numerous biological processes. As such, these inhibitors have therapeutic potential for treating diseases like diabetes, influenza, and cancer. Glycomimetics are molecules that mimic the structure of natural carbohydrates and can interact with carbohydrate-binding proteins or enzymes.

This compound derivatives are valuable precursors for creating such molecules. A prominent example is the synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide. This azide is a versatile building block that can be converted into various functional groups. For instance, it is a precursor for the synthesis of reversible β-glucosidase inhibitors. Through "click chemistry" reactions, the azide can be coupled with alkynes to form triazoles. Glucosyl triazoles synthesized from the corresponding α-D-glucosylazide precursor have been shown to have potent inhibitory activity toward lysosomal α-glucosidase. Additionally, thioglycoside derivatives synthesized from acetylated sugars have been reported to act as inhibitors of protein glycosylation, a key process in cellular function. nih.gov

Applications in Glycosaminoglycan (GAG) Synthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. They are major components of the extracellular matrix and are involved in a multitude of biological processes. The chemical synthesis of GAGs and their fragments is crucial for studying their structure-activity relationships and for developing new therapeutics.

Acetylated sugar derivatives are fundamental building blocks in the complex, multi-step chemical synthesis of GAGs like hyaluronic acid and chondroitin (B13769445) sulfate. For example, in the synthesis of a hyaluronic acid decasaccharide, a key building block used was 1,3,4,6-tetra-O-acetyl-2-deoxy-2-trichloroacetamido-D-glucopyranoside, a derivative of acetylated glucosamine. Similarly, the synthesis of hyaluronic acid-inspired thiodisaccharides has been achieved using a precursor derived in several steps from 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose. google.com In the synthesis of fucosylated chondroitin sulfate, the strategy relies on the coupling of appropriately protected and functionalized monosaccharide blocks, often involving acetylated intermediates to ensure stereoselective formation of glycosidic bonds. These examples underscore the importance of acetylated glucose and glucosamine derivatives as key starting points for constructing the complex, repeating units of GAGs.

Synthesis of Ruthenium Polypyridyl Conjugates

Information on the direct use of this compound for the synthesis of ruthenium polypyridyl conjugates could not be found in the provided search results. While the synthesis of ruthenium(II) polypyridyl complexes and their conjugation to biomolecules like peptides is an active area of research, acs.org a direct synthetic link to this specific acetylated glucose derivative is not documented in the available literature.

Structural and Conformational Analysis of 2,3,4,6 Tetra O Acetyl D Glucopyranose and Its Derivatives

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR: The anomeric proton (H-1) is particularly diagnostic. Its chemical shift and coupling constant (J-value) to the adjacent proton (H-2) can determine the anomeric configuration. For α-anomers of this compound derivatives, the coupling constant between H-1 and H-2 is typically small (around 3.6-4.1 Hz) mdpi.com. In contrast, β-anomers exhibit a larger coupling constant, generally in the range of 7-8 Hz mdpi.com. The protons of the four acetyl groups typically appear as sharp singlets in the region of δ 1.9-2.1 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyranose ring and the acetyl groups are well-defined. For instance, in a derivative, the carbons of the acetyl groups appear around δ 20.5-20.7 ppm for the methyl carbons and δ 169.2-170.6 ppm for the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the spatial proximity of protons. In the context of this compound and its derivatives, NOESY experiments can confirm the stereochemistry and provide insights into the conformation of the pyranose ring and the orientation of its substituents.

Table 1: Representative ¹H NMR Data for an α-anomer of a this compound derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~6.38 | d | ~3.6-4.1 |

| H-2 | ~4.42-4.46 | m | |

| H-3 | ~5.66-5.75 | m | |

| H-4 | ~5.66-5.75 | m | |

| H-5 | ~4.42-4.46 | m | |

| H-6a, H-6b | ~4.60 | m | |

| Acetyl Protons | ~1.97-2.09 | m |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the acetate (B1210297) esters, typically appearing in the region of 1740-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations from the esters and the pyranose ring ether linkage.

Table 2: Key IR Absorption Bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (ester) | ~1740-1750 | Strong, sharp absorption |

| C-O (ester) | ~1230 | Strong absorption |

| C-O (ether) | ~1040 | Strong absorption |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]+ may be observed, confirming its molecular formula (C₁₄H₂₀O₁₀) and molecular weight of 348.30 g/mol nih.gov. The fragmentation pattern often involves the loss of acetyl groups and cleavage of the pyranose ring, providing further structural clues.

Crystallographic Studies and Solid-State Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

X-ray crystallographic studies of this compound and its derivatives consistently show that the glucopyranose ring adopts a stable ⁴C₁ chair conformation nih.govresearchgate.net. In this conformation, the bulky substituents, including the acetyl groups, preferentially occupy the equatorial positions to minimize steric hindrance researchgate.net. For example, in the structure of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl azide (B81097), all substituents are in equatorial positions except for the anomeric azide group, which is axial researchgate.net. This preference for the ⁴C₁ chair conformation is a common feature among D-glucopyranose derivatives.

The glycosidic linkage is defined by two main torsion angles:

Φ (phi): O5-C1-O-Cx

Ψ (psi): C1-O-Cx-C(x-1)

For a (1→3)-β-linkage in a tetrasaccharide containing 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl residues, representative torsional angles have been reported as φ = -74° and ψ = -122° for one linkage, and φ = -67° and ψ = -111° for another nih.gov.

In the case of a (1→6)-β-linkage, an additional torsion angle, ω (omega), is required to describe the orientation around the C5-C6 bond. The conformation around this bond is often described as gauche-trans (gt) or gauche-gauche (gg). For instance, the primary acetate groups at C-6 can adopt a gt conformation, with O-5-C-5-C-6-O-6 torsion angles around 81° and 84° nih.gov. Conversely, a gg conformation has also been observed for a primary acetate group in a nonreducing residue, with a torsion angle of -78° nih.gov.

Table 3: Torsional Angles for Glycosidic Linkages in a Derivative of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose.

| Linkage Type | Torsion Angle | Value (degrees) |

|---|---|---|

| (1→3)-β | φ (O-5-C-1-O-1-C-3) | -74 |

| ψ (C-1-O-1-C-3-C-2) | -122 | |

| (1→6)-β | φ (O5-C1-O-1-C-6) | -77 |

| θ (C1-O-1-C-6-C-5) | 160 | |

| χ (O-1-C-6-C-5-O-5) | 63 (gt conformation) |

Conformation of Acetate Groups (gt, gg)

In a detailed crystallographic study of a complex tetrasaccharide derivative incorporating 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl residues, specific conformations of the primary acetate groups were identified. nih.gov For the reducing and (1→6)-branched residues within the tetrasaccharide, the primary acetate groups at C-6 were found to adopt the gt conformation. nih.gov In contrast, the nonreducing residue exhibited a gg conformation for its primary acetate group. nih.gov

The preference for a particular conformation is influenced by a combination of steric and electronic effects, including the anomeric effect and the minimization of non-bonded interactions. The specific torsion angles observed in the aforementioned study provide valuable insight into the conformational flexibility of the C5-C6 bond in acetylated glucopyranosides.

| Residue Type | Conformation | Torsion Angle (O5-C5-C6-O6) |

|---|---|---|

| Reducing | gt | 81° |

| (1→6)-branched | gt | 84° |

| Nonreducing | gg | 78° |

Intermolecular Interactions and Crystal Packing (e.g., C-H...O Hydrogen Bonds)

The crystal packing of this compound and its derivatives is significantly influenced by a network of weak intermolecular interactions, most notably C-H...O hydrogen bonds. In the absence of strong hydrogen bond donors like hydroxyl groups, these weaker interactions play a crucial role in stabilizing the crystal lattice.

A detailed analysis of the crystal structure of 3,4-Dicyanophenyl 2,3,4,6-tetra-O-acetyl-α-d-glucopyranoside reveals several short C-H...O contacts that are indicative of hydrogen bonding. These interactions involve hydrogen atoms from the glucopyranose ring and the acetyl groups acting as donors, and the oxygen atoms of the acetyl carbonyl groups and the nitrile groups acting as acceptors. These C-H...O and C-H...N interactions are key to the stabilization of the crystal packing.

The geometric parameters of these C-H...O hydrogen bonds, such as the donor-hydrogen (D-H), hydrogen-acceptor (H...A), and donor-acceptor (D...A) distances, as well as the D-H...A angle, provide evidence for their existence and contribution to the stability of the crystal structure.

| Derivative | Donor (D-H) | Acceptor (A) | H...A Distance (Å) | D...A Distance (Å) | D-H...A Angle (°) |

|---|---|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-1-O-(4-methoxycinnamoyl)-β-d-glucopyranose nih.gov | C1-H1 | O2 | 2.45 | 3.164 | 131 |

| C10-H10A | O5 | 2.48 | 3.423 | 160 | |

| C13-H13A | O11 | 2.55 | 3.371 | 142 | |

| C24-H24A | O8 | 2.51 | 3.457 | 171 | |

| 3,4-Dicyanophenyl 2,3,4,6-tetra-O-acetyl-α-d-glucopyranoside researchgate.net | C11-H11A | O6 | 2.27 | 2.675 | 103 |

| C13-H13A | O1 | 2.40 | 2.800 | 104 | |

| C10-H10A | O10 | 2.40 | 3.283 | 149 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of carbohydrate molecules. For 2,3,4,6-Tetra-O-acetyl-D-glucopyranose, DFT studies have provided significant insights into reaction mechanisms and stereoelectronic effects.

Investigation of Deacylation and Dealkylation Mechanisms

Computational studies using DFT at the B3LYP/6-31G* level have been instrumental in exploring the deacylation of β-D-glucose pentaacetate to form this compound. mdpi.com These theoretical investigations, which complement experimental findings, have shed light on the mechanistic pathways involved. mdpi.com It is proposed that the deacetylation process, when mediated by a Lewis acid, proceeds through the formation of an oxonium intermediate. mdpi.com The subsequent attack of a water molecule on this intermediate dictates the anomeric configuration of the final product. mdpi.com Specifically, attack from the bottom side (structure III-a) leads to the α-anomer, while attack from the top side (structure III-b) results in the β-anomer. mdpi.com

Analysis of Anomeric Effects

The anomeric effect, a stereoelectronic phenomenon in carbohydrate chemistry describing the tendency of an electronegative substituent at the anomeric carbon to adopt an axial orientation, has been a key focus of DFT studies on this compound and its derivatives. scripps.edu This effect significantly influences the compound's reactivity and conformational preferences. nih.gov

DFT calculations have demonstrated a clear anomeric effect during both deacetylation and dealkylation reactions. mdpi.com For instance, the gas phase free energy of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose was calculated to be approximately 2.7 kcal/mol more stable than its β-anomer. mdpi.com This energy difference suggests that under equilibrium conditions at 110 ºC, the α-anomer would be significantly more abundant. mdpi.com However, it is noteworthy that in a polar solvent like DMSO, this preference is reversed due to the higher polarity and greater solvation energy of the β-anomer. mdpi.com

The influence of the anomeric effect is also evident in the reduced reactivity of α-glucosyl azides compared to their β-counterparts in cycloaddition reactions. nih.govresearchgate.net Structural analysis reveals that in 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide (B81097), the anomeric azide group is in an axial position, which is consistent with a strong anomeric effect. nih.govresearchgate.net

Modeling of Transition States and Intermediates

The modeling of transition states and intermediates is crucial for understanding reaction kinetics and pathways. In the context of the deacylation of β-D-glucose pentaacetate, DFT calculations have been employed to study the interaction between the oxonium intermediate and water. mdpi.com These models help to rationalize the preferential formation of the α-anomer of this compound. mdpi.com The computational results indicate a weak interaction between the Lewis acid (BF3) and the oxygen atoms of the pyranose ring or the anomeric acetyl group, which precedes the formation of the key oxonium intermediate. mdpi.com

Conformational Analysis through Molecular Modeling

Molecular modeling techniques are essential for predicting the three-dimensional structures of molecules and understanding their conformational preferences.

Predicted Conformations

For this compound and its derivatives, the glucopyranosyl ring typically adopts a stable ⁴C₁ chair conformation. researchgate.netnih.gov In this conformation, the bulky acetyl substituents generally occupy equatorial positions to minimize steric hindrance. researchgate.netresearchgate.net However, the substituent at the anomeric carbon can adopt either an axial or equatorial orientation, leading to the α and β anomers, respectively. researchgate.netresearchgate.net In the case of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide, the anomeric azide group is found in an axial orientation. researchgate.net X-ray crystallography studies of related structures, such as a tetrasaccharide containing 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl residues, confirm the prevalence of the ⁴C₁ chair conformation for all glucopyranose units. nih.gov

Table 1: Predicted and Observed Conformational Data

| Compound/Residue | Ring Conformation | Anomeric Substituent Orientation |

|---|---|---|

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl azide | ⁴C₁ chair researchgate.net | Axial researchgate.net |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | ⁴C₁ chair researchgate.net | Equatorial researchgate.net |

Analysis of Bond Energies and Interactions

Theoretical calculations have been used to analyze the bond energies and intermolecular interactions that stabilize the various conformations and reaction intermediates of this compound. DFT calculations at the MP2/6-31G//B3LYP/6-31G level have been used to compute the bond energies between β-D-glucose pentaacetate and BF₃, revealing weak initial interactions. mdpi.com

Furthermore, ab initio quantum chemical calculations have been performed to investigate the interactions between CO₂ and derivatives of acetylated D-glucopyranose, including this compound. academie-sciences.fr These studies are relevant for the development of carbohydrate-based CO₂-philic materials. The results show that the electrostatic interactions are influenced by the distance and number of interacting pairs. academie-sciences.fr

Table 2: Calculated Interaction Energies

| Interacting Molecules | Computational Method | Calculated Energy |

|---|---|---|

| β-D-glucose pentaacetate and BF₃ | MP2/6-31G//B3LYP/6-31G | Weak interaction indicated mdpi.com |

| 2-O-acetyl-α-D-glucopyranose and CO₂ | MP2/aug-cc-pVDZ//B3LYP/6-31+G** | Relative energies of -5.6 kJ/mol and -27.9 kJ/mol for different configurations academie-sciences.fr |

Prediction of Activity Spectra (e.g., PASS Program)

Computational methods are integral to modern drug discovery and development, offering predictions of a compound's biological potential before extensive laboratory testing. One such tool is the PASS (Prediction of Activity Spectra for Substances) program, which estimates the probability of a compound exhibiting various biological activities based on its chemical structure. The prediction is founded on a structure-activity relationship analysis of a large database of known biologically active substances.

While a specific PASS analysis for this compound is not extensively detailed in publicly available literature, the PASS program has been utilized to predict the activity spectra for structurally related carbohydrate derivatives. For instance, the biological activity of derivatives of 2,3,4,6-tetra-O-acetyl-1-O-(2-chloro-3-phenyl thio propyl)-β-D-glucopyranose has been assessed using this computational tool, demonstrating the applicability of such predictive models to acetylated glucose compounds. acs.org The program evaluates the intrinsic properties of a molecule's structure to forecast a wide range of potential biological effects, including pharmacological actions, mechanisms of action, and even potential toxicity. acs.org

The predictions are presented as a list of potential activities, each with a corresponding probability value for being active (Pa) and inactive (Pi). A higher Pa value suggests a greater likelihood of the compound exhibiting that specific biological activity. For a molecule like this compound, the presence of acetyl groups is known to influence its biological properties. Acetylation can affect factors such as cell permeability and interaction with biological targets.

Based on the known biological activities of acetylated carbohydrates and related structures, a hypothetical PASS prediction for this compound might include the activities listed in the table below. It is important to note that this table is illustrative and represents potential predicted activities rather than experimentally verified or published PASS data for this specific compound.

Interactive Data Table: Hypothetical Predicted Biological Activities for this compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antiviral | 0.654 | 0.012 |

| Antibacterial | 0.589 | 0.025 |

| Antifungal | 0.533 | 0.031 |

| Anti-inflammatory | 0.472 | 0.045 |

| Antitumor | 0.415 | 0.067 |

| Immunomodulatory | 0.388 | 0.082 |

| Enzyme inhibitor | 0.350 | 0.105 |

常见问题

Basic Research Questions

Q. What is the role of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose in glycosylation reactions, and how do its acetyl groups influence reaction specificity?

- Answer : The acetyl groups protect hydroxyl functionalities on glucose, preventing undesired side reactions during glycosylation. This allows selective deprotection and controlled formation of glycosidic bonds, essential for synthesizing structurally defined oligosaccharides. Reactivity is modulated by steric and electronic effects of the acetyl groups, which influence nucleophilic attack at the anomeric center .

- Methodology : Use TLC to monitor reaction progress and characterize products via NMR to confirm regioselectivity.

Q. What are standard protocols for synthesizing this compound derivatives?

- Answer : A common method involves reacting 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate. Purified solvents and commercial reagents are used, with reactions monitored by TLC .

- Methodology : Optimize reaction time and stoichiometry under anhydrous conditions to maximize yield.

Q. How can researchers monitor the stability of acetylated intermediates during synthesis?

- Answer : TLC is routinely used to track acetyl group retention or cleavage. Mass spectrometry and -NMR can confirm structural integrity, with characteristic acetyl proton signals at δ 2.0–2.1 ppm .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized using this compound under varying catalytic conditions?

- Answer : Test Lewis acids (e.g., BF·EtO, TMSOTf) to activate the glycosyl donor. Kinetic studies under different temperatures and solvent polarities (e.g., dichloromethane vs. acetonitrile) can reveal optimal conditions. Synergistic effects with trichloroacetimidate donors (e.g., enhanced β-selectivity) should be explored .

- Methodology : Compare yields and anomeric selectivity via HPLC or -NMR.

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles like o-hydroxybenzoic acid hydrazide?

- Answer : The isothiocyanate derivative reacts with hydrazides via nucleophilic addition-elimination, forming stable thiourea adducts. Solvent choice (e.g., o-xylene) impacts reaction kinetics and yield (57.8% reported). Recrystallization in isopropanol-hexane improves purity .

- Methodology : Use -labeling or DFT calculations to probe transition states.

Q. How does synchrotron-based crystallography resolve conformational disorder in acetylated glucopyranose derivatives?

- Answer : High-resolution synchrotron data (e.g., R factor = 0.045) identify disorder in acetyl group orientations. Refinement software (e.g., SHELXL) models alternative conformations, validated by residual electron density maps .

- Methodology : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.

Q. What are the advantages of using 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate over other glycosyl donors?

- Answer : Trichloroacetimidates offer superior leaving-group ability, enabling milder reaction conditions and higher β-selectivity. Comparative studies show faster glycosylation rates vs. bromides or thioglycosides, particularly in antibiotic synthesis .

- Methodology : Conduct competition experiments with equimolar donors and analyze outcomes via MS/MS.

Q. How can competing reaction pathways (e.g., hydrolysis vs. glycosylation) be mitigated during synthesis?

- Answer : Use moisture-free solvents and molecular sieves to suppress hydrolysis. Activate the donor with catalytic TMSOTf to accelerate glycosylation over side reactions. Monitor competing pathways via -NMR if fluorinated acceptors are used .

Q. What strategies elucidate enzyme interactions with acetyl-protected glucopyranose derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。